molecular formula C17H13F2N3O4S2 B2608890 2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921541-98-2

2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Katalognummer B2608890
CAS-Nummer: 921541-98-2
Molekulargewicht: 425.42
InChI-Schlüssel: HDQDBTMOLMKOKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2,5-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule . It is a sulfonamide-based compound, which indicates that it may have potential applications in various fields such as medicinal chemistry, materials science, and drug discovery.


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can be used in the difluoromethylation of primary alkyl halides via nucleophilic substitution-reductive desulfonylation . It can also be used in the preparation of α-difluoromethyl amines via stereoselective (phenylsulfonyl)difluoromethylation of chiral sulfinyl aldimines .

Wissenschaftliche Forschungsanwendungen

PI3K Inhibitors for Idiopathic Pulmonary Fibrosis

Sulfonamide compounds closely related to the specified chemical have been evaluated for their potential use as PI3K inhibitors for the treatment of idiopathic pulmonary fibrosis. The study discussed the use of such compounds in clinical trials, highlighting their therapeutic potential in addressing lung diseases (Norman, 2014).

Synthesis and Bioactivity in Cancer Research

Research on sulfonamide derivatives has shown their potential in cancer research, particularly as carbonic anhydrase inhibitors. These compounds have exhibited cytotoxic activities in tumor-specific studies, which could be crucial for developing new anticancer therapies (Gul et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Novel Schiff bases of sulfonamide compounds have been synthesized and analyzed for their enzyme inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds have shown significant inhibition, suggesting potential for therapeutic applications in diseases like Alzheimer's (Kausar et al., 2019).

Development of Anti-Inflammatory and Analgesic Agents

Studies on celecoxib derivatives, including sulfonamide-based compounds, have demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their therapeutic efficacy and safety in comparison to existing treatments, showing promise for the development of new medications (Küçükgüzel et al., 2013).

COX-2 Inhibitors for Rheumatoid Arthritis

Research on sulfonamide derivatives as COX-2 inhibitors has identified compounds with potential for treating conditions like rheumatoid arthritis and osteoarthritis. These studies have focused on enhancing the selectivity and efficacy of COX-2 inhibitors for therapeutic use (Hashimoto et al., 2002).

Eigenschaften

IUPAC Name

2,5-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-28(25,26)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQDBTMOLMKOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.